molecular formula C16H28N2O3 B14479582 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one CAS No. 65591-37-9

1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one

Cat. No.: B14479582
CAS No.: 65591-37-9
M. Wt: 296.40 g/mol
InChI Key: SBTZAYVNWLSTLU-UHFFFAOYSA-N
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Description

1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one ( 65591-37-9) is a chemical compound offered for research purposes with a high level of purity (97%) . It has a molecular formula of C16H28N2O3 and a molecular weight of 296.41 g/mol. The recommended storage condition for this product is at cool temperatures between 2-8°C . This compound is structurally characterized by a complex octahydroquinoline core, a motif present in various molecules with significant biological activity. The integration of the 2-(dimethylamino)ethanone functional group is of particular interest in medicinal chemistry, as this moiety is found in compounds that interact with the cholinergic system . Researchers may investigate this molecule as a potential modulator of enzymes like acetylcholinesterase (AChE), which is a critical target in the study of neurodegenerative diseases . AChE functions by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) in the nervous system, and its inhibition is a established therapeutic strategy for conditions like Alzheimer's disease . The specific research applications for this compound can be explored further in scientific literature, focusing on its potential mechanism of action and selectivity. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

65591-37-9

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

1-(4-acetyl-4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)-2-(dimethylamino)ethanone

InChI

InChI=1S/C16H28N2O3/c1-11-9-16(21,12(2)19)13-7-5-6-8-14(13)18(11)15(20)10-17(3)4/h11,13-14,21H,5-10H2,1-4H3

InChI Key

SBTZAYVNWLSTLU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2CCCCC2N1C(=O)CN(C)C)(C(=O)C)O

Origin of Product

United States

Biological Activity

The compound 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Octahydroquinoline derivative
  • Functional Groups :
    • Acetyl group
    • Hydroxy group
    • Dimethylamino group

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight235.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified in available literature

Research indicates that compounds similar to 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Activity : Studies have reported that similar compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluating octahydroquinoline derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group was noted to increase membrane permeability, enhancing the compound's efficacy against bacterial cells .
  • Anticancer Potential :
    In vitro studies demonstrated that compounds with structural similarities to the target molecule could inhibit tumor growth in various cancer cell lines. Mechanistic studies revealed that these compounds may activate caspase pathways, leading to programmed cell death .
  • Synergistic Effects with Existing Drugs :
    Research indicates that combining this compound with traditional antibiotics showed a synergistic effect, improving overall efficacy against resistant bacterial strains .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
Synergistic EffectsEnhances efficacy with antibiotics

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels, necessitating further investigation into safe dosage ranges and potential side effects.

Table 3: Toxicological Data

ParameterValue
Acute Toxicity (LD50)Not established
MutagenicityNegative in preliminary tests

Comparison with Similar Compounds

3-Dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one

  • Core: 1,4-dihydroquinolin-4-one (partially unsaturated).
  • Substituents: 3-Dimethylaminomethyl and 2-methyl groups.
  • The dimethylamino group in this analog is at position 3, whereas the target compound’s dimethylamino ethanone is at position 1 .
  • Synthesis : Prepared via alkylation with methyl iodide, suggesting similar strategies for introducing methyl groups in the target compound .

3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one

  • Core: Quinolin-2(1H)-one.
  • Substituents : 3-Acetyl, 6-chloro, and 4-phenyl groups.
  • Key Differences : Acetyl is at position 3 (vs. position 4 in the target compound). The phenyl group may reduce solubility compared to the target’s hydroxy group .

Dimethylamino-Substituted Derivatives

1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one

  • Core: Piperidine (non-quinoline).
  • Substituents: Dimethylaminomethyl, hydroxy, and trifluorophenyl groups.
  • Key Similarities: The dimethylamino group and hydroxy substituent align with the target’s functional groups. Structural-activity relationship (SAR) studies highlight the importance of para-substitution for bioactivity .

2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

  • Core: Tetrahydroquinoline (partially saturated).
  • Substituents: 4-Aminophenyl and ethanone.
  • Key Differences: The tetrahydroquinoline core has fewer hydrogens than the octahydro core, possibly affecting conformational flexibility .

Acetyl/Hydroxy-Substituted Derivatives

4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one (I-a)

  • Core: Quinolin-2(1H)-one.
  • Substituents : 4-Hydroxy, 3-(1-hydroxyethyl), and 1-phenyl groups.
  • Key Similarities: The 4-hydroxy group mirrors the target compound, but the phenyl group may reduce hydrophilicity.

3-Acetyl-2-methyl-1H-quinolin-4-one

  • Core: Quinolin-4-one.
  • Substituents : 3-Acetyl and 2-methyl groups.
  • Key Differences: Acetyl at position 3 (vs. 4 in the target) and lack of dimethylamino group. Safety data (e.g., first-aid measures) for this compound emphasize handling precautions for acetylated quinolinones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Acetyl-4-hydroxy-2-methyloctahydroquinolin-1(2H)-yl)-2-(dimethylamino)ethan-1-one?

  • Methodology :

  • Step 1 : Start with a quinolinone core (e.g., 4-hydroxyquinolin-2(1H)-one derivatives). Use a modified Nencki reaction (acetic acid/ZnCl₂ reflux) to introduce acetyl/hydroxy groups .
  • Step 2 : Condense the intermediate with dimethylaminoethyl ketone via a Claisen-Schmidt reaction in ethanol with KOH catalysis .
  • Step 3 : Purify via recrystallization (benzene/ethanol) and confirm purity using HPLC .

Q. How can structural characterization be performed to confirm the compound’s stereochemistry?

  • Methodology :

  • X-ray crystallography : Resolve the octahydroquinoline ring conformation and acetyl/hydroxy group positions (e.g., as in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one studies) .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.2–2.5 ppm, hydroxy protons at δ 4.5–5.0 ppm) .

Q. What analytical methods are recommended for assessing stability under varying pH/temperature?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via LC-MS .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with target proteins (e.g., cytochrome P450) based on crystallographic data from similar quinolinones .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution and nucleophilic sites .

Q. What experimental designs are suitable for evaluating biological activity against cancer targets?

  • Methodology :

  • In vitro assays : Test cytotoxicity via MTT on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .

Q. How can pharmacokinetic parameters (e.g., bioavailability) be determined in vivo?

  • Methodology :

  • Randomized block design : Administer the compound to rodents (oral/i.v.) and collect plasma samples at 0–24 hours. Analyze via LC-MS/MS .
  • Compartmental modeling : Use WinNonlin for AUC, Cmax, and half-life calculations .

Q. What strategies resolve enantiomeric impurities in the synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Enzymatic resolution : Apply lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. How can environmental fate studies evaluate ecological risks?

  • Methodology :

  • Soil/water microcosms : Incubate the compound under aerobic/anaerobic conditions. Quantify degradation products via GC-MS .
  • Ecotoxicity assays : Test on Daphnia magna and algae to determine EC₅₀ values .

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